molecular formula C94H80F2N4O2S4 B13673581 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile

2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B13673581
M. Wt: 1463.9 g/mol
InChI Key: JQWGMJFGFSVXOI-RAZNYSMDSA-N
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Description

The compound “2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple functional groups and a unique structural framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various substituents. Typical reaction conditions might include:

    Temperature: Controlled heating or cooling to facilitate specific reactions.

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:

    Scaling up: Adapting laboratory-scale reactions to industrial-scale production.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed analysis would require experimental data.

Scientific Research Applications

The compound’s unique structure and properties make it valuable in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating interactions with biological molecules and potential therapeutic applications.

    Medicine: Exploring its potential as a drug candidate or diagnostic tool.

    Industry: Utilizing its properties in materials science, electronics, or other industrial applications.

Mechanism of Action

The mechanism by which the compound exerts its effects would involve:

    Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.

    Pathways: Biological or chemical pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with comparable functional groups or structural features.

Uniqueness

The uniqueness of this compound could be highlighted by comparing its:

    Structural Complexity: Unique arrangement of atoms and functional groups.

    Reactivity: Specific reactions it undergoes that are not common to similar compounds.

    Applications: Distinct applications in research or industry that set it apart from other compounds.

Properties

Molecular Formula

C94H80F2N4O2S4

Molecular Weight

1463.9 g/mol

IUPAC Name

2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5-fluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-fluoro-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C94H80F2N4O2S4/c1-5-9-13-17-21-57-25-33-63(34-26-57)93(64-35-27-58(28-36-64)22-18-14-10-6-2)79-51-76-80(52-75(79)89-85(93)91-81(105-89)49-69(103-91)47-77-83(61(53-97)54-98)71-43-41-67(95)45-73(71)87(77)101)94(65-37-29-59(30-38-65)23-19-15-11-7-3,66-39-31-60(32-40-66)24-20-16-12-8-4)86-90(76)106-82-50-70(104-92(82)86)48-78-84(62(55-99)56-100)72-44-42-68(96)46-74(72)88(78)102/h25-52H,5-24H2,1-4H3/b77-47-,78-48-

InChI Key

JQWGMJFGFSVXOI-RAZNYSMDSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=C(C=C8)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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